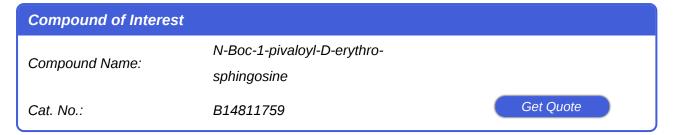


# An In-depth Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is a synthetically modified derivative of D-erythrosphingosine, a fundamental backbone of sphingolipids. This whitepaper provides a comprehensive overview of its chemical properties, its role as a key intermediate in the synthesis of complex sphingolipids, and the broader context of sphingolipid signaling pathways in which its derivatives play a crucial role. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl group on the primary hydroxyl allows for regioselective modifications at other positions of the sphingosine molecule, making it a valuable tool in medicinal chemistry and lipid research.

## **Chemical Properties**

The chemical properties of **N-Boc-1-pivaloyl-D-erythro-sphingosine** are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.



Property	Value	Source
CAS Number	342649-71-2	[1][2]
Molecular Formula	C28H53NO5	[1]
Molecular Weight	483.72 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	Inferred from related compounds
Storage Conditions	Store at -20°C for long-term stability.	Inferred from supplier recommendations for similar compounds

# **Role in Chemical Synthesis**

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is primarily utilized as a protected building block in the multi-step synthesis of various sphingolipids, including ceramides and glycosphingolipids. The Boc and pivaloyl protecting groups offer orthogonal protection of the C2-amine and C1-hydroxyl groups, respectively. This allows for selective chemical manipulation of the C3-hydroxyl group, such as acylation to introduce a fatty acid chain to form a ceramide, followed by the deprotection of the Boc and pivaloyl groups under specific conditions to yield the final product.

# **Experimental Protocols**

While specific, published experimental protocols for **N-Boc-1-pivaloyl-D-erythro-sphingosine** are not readily available, a general, hypothetical protocol for its use in the synthesis of a ceramide derivative is provided below. This protocol is based on standard organic synthesis techniques for amide coupling and deprotection.

Hypothetical Protocol: Synthesis of a C18-Ceramide from **N-Boc-1-pivaloyl-D-erythro-sphingosine** 



#### 1. Acylation of the C3-Hydroxyl Group:

- Dissolve **N-Boc-1-pivaloyl-D-erythro-sphingosine** (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
  (1.5 equivalents).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add stearoyl chloride (1.2 equivalents), an activated form of stearic acid, to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting protected ceramide by column chromatography on silica gel.
- 2. Deprotection of the Boc and Pivaloyl Groups:
- Boc Deprotection: Dissolve the purified protected ceramide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM). Stir at room temperature for 1-2 hours, monitoring by TLC. Remove the solvent and excess TFA under reduced pressure.
- Pivaloyl Deprotection: The pivaloyl group is more robust and can be removed under basic or acidic conditions. A common method is treatment with a strong base such as sodium methoxide in methanol. Dissolve the Boc-deprotected intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
- Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
- Purify the final ceramide product by column chromatography or recrystallization.

# **Sphingolipid Signaling Pathways**

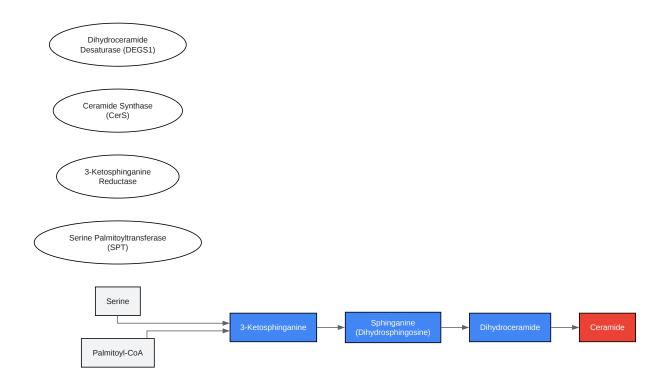
Sphingolipids are not merely structural components of cell membranes; they are also key players in a complex network of signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and



inflammation. The metabolic interconversion of different sphingolipids forms a tightly regulated signaling network.

# **De Novo Sphingolipid Synthesis Pathway**

The synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This ultimately leads to the formation of ceramide, the central hub of sphingolipid metabolism.



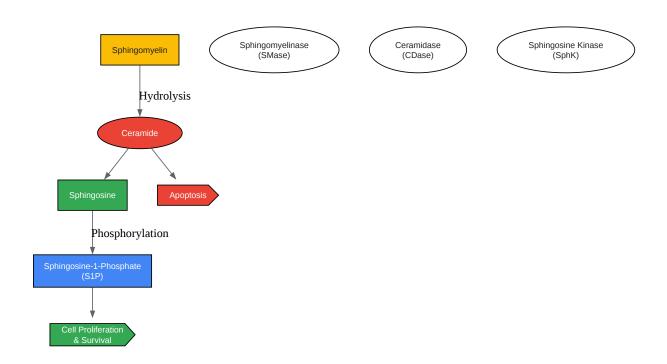
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Caption: De Novo pathway of ceramide biosynthesis.



### **Ceramide-Centered Signaling**

Ceramide itself is a potent bioactive lipid that can trigger various cellular responses, most notably apoptosis. It can be further metabolized to other signaling molecules, such as sphingosine and sphingosine-1-phosphate (S1P), which often have opposing biological effects, creating a "sphingolipid rheostat" that determines cell fate.



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Caption: The sphingolipid rheostat: ceramide and S1P in cell fate.

# **Experimental Workflow: Ceramide Synthesis**

The use of **N-Boc-1-pivaloyl-D-erythro-sphingosine** as a starting material for ceramide synthesis involves a logical sequence of protection, modification, and deprotection steps. This



workflow is a common strategy in medicinal chemistry to achieve the synthesis of complex molecules with high specificity.



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Caption: Synthetic workflow for ceramide synthesis.

### Conclusion

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is a valuable synthetic intermediate for the construction of complex sphingolipids. Its protected nature allows for precise chemical modifications, enabling researchers to synthesize a variety of ceramide and glycosphingolipid analogues. These synthetic molecules are indispensable tools for elucidating the intricate roles of sphingolipids in cellular signaling and for the development of novel therapeutic agents targeting sphingolipid metabolism, which is often dysregulated in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.

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